molecular formula C7H5BrFNO2 B2657035 3-Amino-4-bromo-5-fluorobenzoic acid CAS No. 1340341-79-8

3-Amino-4-bromo-5-fluorobenzoic acid

Cat. No.: B2657035
CAS No.: 1340341-79-8
M. Wt: 234.024
InChI Key: CAAGHVSEXRKKDN-UHFFFAOYSA-N
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Description

3-Amino-4-bromo-5-fluorobenzoic acid is an organic compound with the molecular formula C7H5BrFNO2. It is a derivative of benzoic acid, where the benzene ring is substituted with amino, bromo, and fluoro groups. This compound is of significant interest in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-bromo-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method is the halogenation of 3-Amino-5-fluorobenzoic acid, followed by bromination under controlled conditions. The reaction conditions often include the use of solvents like acetic acid and catalysts such as iron or copper salts to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common to achieve high purity levels required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-bromo-5-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, biaryl compounds, and other derivatives that can be further utilized in organic synthesis and pharmaceutical development .

Scientific Research Applications

3-Amino-4-bromo-5-fluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Employed in the synthesis of biologically active compounds for research purposes.

    Medicine: Serves as an intermediate in the production of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the manufacture of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3-Amino-4-bromo-5-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the synthesis of nucleotides within cells, affecting cellular processes and leading to cytotoxic effects. This mechanism is particularly relevant in its application as an anti-inflammatory agent and in cancer research .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromo-3-fluorobenzoic acid
  • 4-Amino-3-fluorobenzoic acid
  • 2-Amino-5-fluorobenzoic acid

Uniqueness

3-Amino-4-bromo-5-fluorobenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This unique structure allows for selective interactions with molecular targets, making it valuable in the synthesis of specialized pharmaceuticals and agrochemicals .

Properties

IUPAC Name

3-amino-4-bromo-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAGHVSEXRKKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)Br)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340341-79-8
Record name 3-amino-4-bromo-5-fluorobenzoic acid
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